

Apoatropine: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Apoatropine

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Abstract

Apoatropine, a tropane alkaloid and a close structural analog of atropine, is a compound of significant interest in pharmacological and chemical research. It is found naturally in plants of the Solanaceae family and can also be synthesized through the dehydration of atropine.[1][2] As an anticholinergic agent, it acts as a competitive antagonist of muscarinic acetylcholine receptors.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of **apooatropine**, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Chemical Identity

- IUPAC Name: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate[5]
- CAS Number: 500-55-0[5]
- Synonyms: Atropamine, Apohyoscyamine, Atropyltropine[5]

Physicochemical Properties

The physical and chemical properties of **apooatropine** are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₁ NO ₂	[6]
Molecular Weight	271.36 g/mol	[1]
Appearance	White or off-white crystalline solid	[1]
Melting Point	62 °C (free base)	[6]
>236 °C (HCl salt, decomposes)	[1]	
Boiling Point	~389.1 - 414.44 °C (estimate)	[2]
pKa	10.01 (Predicted)	[2]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
Water	Almost insoluble	[6]
Hot Water	Soluble (as Hydrochloride salt)	[6]
Alcohol	Freely soluble	[6]
Ether	Freely soluble	[6]
Chloroform	Freely soluble	[6]
Benzene	Freely soluble	[6]
Carbon Disulfide	Freely soluble	[6]
Petroleum Ether	Slightly soluble	[6]
Isoamyl Alcohol	Slightly soluble	[6]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of **apoatropine**. While detailed spectral data is proprietary to specific research, the following techniques are standard for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.[\[7\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in **apoatropine**, such as the ester carbonyl group and the carbon-carbon double bond.[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **apoatropine**, aiding in its identification.[\[5\]](#)[\[9\]](#)
- UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is often used for quantification.[\[6\]](#)[\[10\]](#)

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of alkaloids like **apoatropine**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **apoatropine** transitions to a liquid.

Methodology:

- Ensure the **apoatropine** sample is completely dry and finely powdered.[\[11\]](#)
- Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 1-2 mm.[\[12\]](#)
- Place the capillary tube in a melting point apparatus.[\[13\]](#)
- Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[\[13\]](#)[\[14\]](#)

- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]
- For unknown samples, a preliminary rapid heating can be done to get an approximate melting point, followed by a slower, more accurate measurement.[14]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **apoptropine** in various solvents.

Methodology:

- Add an excess amount of solid **apoptropine** to a known volume of the desired solvent in a sealed flask.[15]
- Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
- Separate the undissolved solid from the solution by filtration or centrifugation.[15]
- Analyze the concentration of **apoptropine** in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[15]
- The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity.[15]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **apoptropine**.

Methodology:

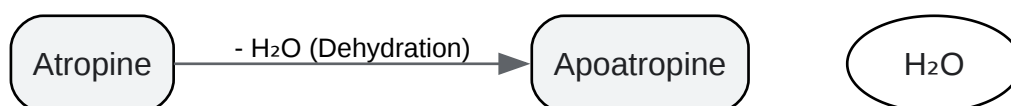
- Prepare a standard solution of **apoptropine** of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).
- Calibrate a pH meter using standard buffer solutions.[16]
- Immerse the pH electrode into the **apoptropine** solution.

- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH of the sample solution.[16]
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve's buffer region or the point of inflection.[17]

Chemical Relationships and Signaling Pathways

Formation from Atropine

Apoatropine is a dehydration product of atropine. This chemical transformation involves the elimination of a water molecule from the tropic acid moiety of atropine.[2]

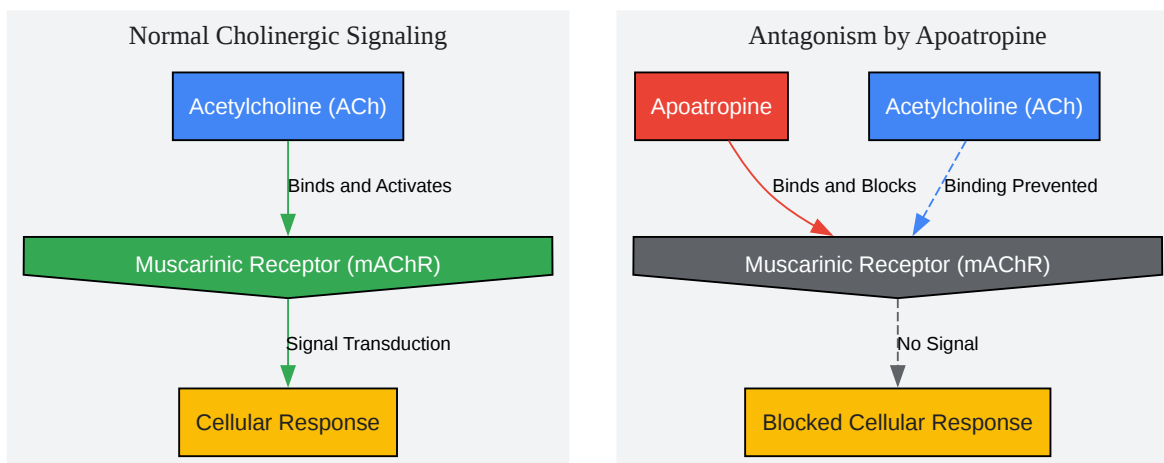


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Caption: Dehydration of Atropine to form **Apoatropine**.

Mechanism of Action: Muscarinic Receptor Antagonism

Apoatropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of cholinergic signaling leads to its anticholinergic effects.[3]



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Caption: **Apoatropine's** antagonism of muscarinic acetylcholine receptors.

Conclusion

This technical guide has detailed the essential physical and chemical properties of **apooatropine**, providing a foundational resource for researchers and professionals in drug development. The summarized data in tabular form, along with generalized experimental protocols and visual representations of its chemical formation and mechanism of action, offer a comprehensive starting point for further investigation and application of this pharmacologically active tropane alkaloid.

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